4-aminonaphthalene-1,6-disulfonic acid
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Overview
Description
4-aminonaphthalene-1,6-disulfonic acid, also known as 4-Amino-1,6-naphthalenedisulfonic acid, is an organic compound with the molecular formula C10H9NO6S2 and a molecular weight of 303.31 g/mol . This compound is characterized by its crystalline structure and solubility in water, making it a significant chemical in various industrial and research applications .
Preparation Methods
4-aminonaphthalene-1,6-disulfonic acid is typically synthesized through the sulfonation of 1-naphthylamine-7-sulfonic acid using oleum . The process involves adding oleum to 1-naphthylamine-7-sulfonic acid at temperatures ranging from 10 to 70 degrees Celsius . The sulfonation mixture is then introduced into water, and the desired product is isolated . This method is widely used in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
4-aminonaphthalene-1,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1-naphthylamine-4,7-disulfonic acid into other amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include sulfuric acid, oleum, and various reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-aminonaphthalene-1,6-disulfonic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-aminonaphthalene-1,6-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-aminonaphthalene-1,6-disulfonic acid can be compared with other similar compounds, such as:
1-Naphthylamine-7-sulfonic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-Naphthylamine-4,8-disulfonic acid: Another related compound with similar sulfonic acid groups, but differing in the position of these groups on the naphthalene ring.
7-Amino-1,3-naphthalenedisulfonic acid: This compound also contains sulfonic acid groups and is used in similar applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry .
Properties
CAS No. |
85-75-6 |
---|---|
Molecular Formula |
C10H9NO6S2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
4-aminonaphthalene-1,6-disulfonic acid |
InChI |
InChI=1S/C10H9NO6S2/c11-9-3-4-10(19(15,16)17)7-2-1-6(5-8(7)9)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) |
InChI Key |
QUFFRITXLMVPMV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)N)S(=O)(=O)O |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)N)S(=O)(=O)O |
85-75-6 | |
solubility |
0.02 M |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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